molecular formula C20H23F4N3O2 B1397806 tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate CAS No. 1082950-48-8

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Cat. No.: B1397806
CAS No.: 1082950-48-8
M. Wt: 413.4 g/mol
InChI Key: DLLYEBNXXOZNAR-UHFFFAOYSA-N
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Description

tert-Butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This piperidine-carboxylate derivative serves as a key intermediate and research tool in the development and study of novel therapeutic agents. Scientific investigation has identified this compound and its structural analogs as potent Bradykinin B1 receptor antagonists . The Bradykinin B1 receptor is a G-protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathophysiological processes, particularly in mediating chronic inflammation, pain, and neurovascular conditions . By selectively inhibiting the B1 receptor, this compound provides researchers with a valuable pharmacological tool to probe the receptor's role in disease mechanisms. Its application is primarily focused on advancing research in areas such as the pathophysiology of inflammatory diseases, pain management, migraine, asthma, and septic shock . The structure of the compound, featuring a fluorinated aryl group and a protected piperidine moiety, is optimized for interaction with the B1 receptor binding site, making it a crucial scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes to further explore these mechanisms and aid in the discovery of new treatments for B1 receptor-mediated disorders.

Properties

IUPAC Name

tert-butyl 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F4N3O2/c1-19(2,3)29-18(28)27-8-6-12(7-9-27)17-25-11-16(26-17)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10-12H,6-9H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLYEBNXXOZNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the fluoro-substituted phenyl group. The piperidine ring is then synthesized and attached to the imidazole moiety. Finally, the tert-butyl carboxylate group is introduced to complete the synthesis .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its role as a pharmacophore in various therapeutic agents. Its structural components, including the trifluoromethyl group and imidazole ring, are known to enhance biological activity and metabolic stability.

Case Study: GLP-1 Receptor Agonists

Research indicates that compounds similar to tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate are being developed as agonists for the glucagon-like peptide-1 receptor (GLP-1R). These agonists play a crucial role in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

Medicinal Chemistry

The incorporation of fluorinated moieties in drug design has been shown to improve pharmacokinetic properties. The presence of the trifluoromethyl group in this compound is particularly noteworthy as it can significantly influence lipophilicity and protein binding.

Example: Anticancer Agents

Studies have demonstrated that similar structures exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation .

Agrochemical Applications

The compound's unique structure also positions it as a candidate for agrochemical development. Its potential use as a pesticide or herbicide is being explored, particularly due to the effectiveness of fluorinated compounds in enhancing biological activity against pests.

Research Findings

Research has indicated that fluorinated compounds can improve the efficacy of agrochemicals by increasing their stability and reducing degradation in environmental conditions .

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro-substituted phenyl ring and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Target Compound
  • Core : Piperidine-1-carboxylate with 1H-imidazole.
  • Key Substituents :
    • 4-Fluoro-3-(trifluoromethyl)phenyl on imidazole.
    • tert-Butyl carbamate on piperidine.
Similar Compounds

tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate Core: Piperidine-1-carboxylate with pyrimidine-imidazole hybrid. Substituents: 3,4-Dimethylphenoxy-pyrimidine and 4-fluorophenyl. Synthesis: Uses NaH/THF for nucleophilic substitution, similar to the target compound .

tert-Butyl (3S)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5o)

  • Core : Piperidine-1-carboxylate with pyrazole.
  • Substituents : 3-(Trifluoromethyl)phenyl and methoxycarbonyl.
  • Stereochemistry : [α]D20 = −9.8 (c 0.85, MeOH), indicating chiral influence .

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Core : Partially saturated dihydropyridine instead of imidazole.
  • Substituents : 2-(Trifluoromethyl)phenyl.
  • Synthesis : Involves cyclization with sulfuryl chloride .

Physicochemical Properties

Property Target Compound Pyrimidine-Imidazole Hybrid Pyrazole Derivative
Molecular Weight 413.42 551.6 (calc.) 494.5 (observed)
Fluorine Content 4 F atoms 2 F atoms 3 F atoms
Purity >97% Not reported 63–81%
Key Functional Groups Imidazole, CF₃, F Pyrimidine, dimethylphenoxy Pyrazole, CF₃

Spectroscopic Data Comparison

  • Target Compound :
    • Expected ¹H NMR signals: Aromatic protons (δ 7.3–8.0 ppm), imidazole protons (δ 6.8–7.2 ppm), tert-butyl (δ 1.45 ppm) .
  • tert-Butyl 4-(5-(2-(3,5-Difluorophenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate (23): ¹H NMR (methanol-d₄): δ 8.46 (pyrimidine), 7.5–7.3 (aryl), 4.7–4.6 (piperidine) .
  • Pyrazole Derivative (5o) :
    • ¹H NMR: δ 8.05 (pyrazole), 3.80 (methoxycarbonyl) .

Biological Activity

Tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate (CAS Number: 1082950-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C20H23F4N3O2C_{20}H_{23}F_{4}N_{3}O_{2}, with a molecular weight of 413.42 g/mol .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
A375 (melanoma)3.9Induction of apoptosis via ERK pathway
SW480 (colon cancer)2.6Inhibition of PI3K-Akt signaling
SKM28 (leukemia)8.0Blockade of CDC42 activity

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of CDC42, a member of the Rho GTPase family involved in various cellular processes including cell cycle progression and cytoskeletal dynamics. Inhibition of CDC42 can lead to reduced tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • CDC42 Inhibition : The compound disrupts CDC42 signaling pathways, leading to decreased cell motility and invasiveness .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Study on Melanoma Cells

A recent study evaluated the effects of this compound on A375 melanoma cells, demonstrating that it significantly reduced cell viability and induced apoptosis through activation of the ERK pathway. The study reported an IC50 value of 3.9 μM, indicating strong anticancer potential .

Colon Cancer Research

In another investigation involving SW480 colon cancer cells, this compound exhibited an IC50 value of 2.6 μM. The researchers concluded that its mechanism involved inhibition of the PI3K-Akt pathway, which is critical for cancer cell survival and proliferation .

Q & A

Basic: What synthetic strategies are commonly employed to construct the imidazole-piperidine core in this compound?

The imidazole-piperidine core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting a substituted phenylglyoxal derivative with an amidine precursor under basic conditions. For example, tert-butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate was synthesized using NaH in THF to deprotonate phenolic intermediates, followed by nucleophilic substitution with piperidine derivatives . Post-condensation, the tert-butyl carbamate group is introduced via Boc protection of the piperidine nitrogen, ensuring regioselectivity.

Advanced: How can researchers optimize reaction yields when introducing trifluoromethyl groups at the 3-position of the phenyl ring?

Trifluoromethylation at the 3-position often employs halogen-exchange (Halex) reactions or transition-metal-catalyzed cross-coupling. Key challenges include steric hindrance and electron-deficient aromatic systems. A methodologically robust approach involves:

  • Step 1 : Pre-functionalization of the phenyl ring with a directing group (e.g., nitro or boronic ester) to guide trifluoromethylation.
  • Step 2 : Use of Umemoto’s reagent or CF₃Cu complexes under Pd catalysis, as demonstrated in analogues like PF-06465469 , where electron-withdrawing substituents enhance reactivity .
  • Step 3 : Post-reaction validation via ¹⁹F NMR to confirm regiochemistry and purity (>98% by HPLC) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Confirm piperidine ring conformation (axial/equatorial protons) and imidazole substitution patterns. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • LC-MS/MS : Verify molecular weight (e.g., [M+H]⁺ = 439.2) and detect impurities using high-resolution mass spectrometry (HRMS).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate , where crystallography confirmed non-coplanar aromatic rings .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Contradictions often arise from differences in assay conditions or impurity profiles. Methodological solutions include:

  • Reproducibility Checks : Standardize assay protocols (e.g., HIV entry inhibition assays in CD4+ T-cells for analogues ).
  • Impurity Profiling : Use preparative HPLC to isolate minor components (e.g., <0.5% de-Boc byproducts) that may skew IC₅₀ values .
  • Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Basic: What safety precautions are necessary when handling this compound?

  • Respiratory Protection : Use NIOSH-approved N95 respirators due to potential inhalation hazards .
  • Glove Selection : Nitrile gloves (≥0.11 mm thickness) to prevent permeation, as recommended for structurally similar piperidine carbamates .
  • Waste Disposal : Neutralize reactive intermediates (e.g., sulfonyl chlorides) with 10% NaHCO₃ before disposal .

Advanced: What strategies mitigate racemization during piperidine ring functionalization?

Racemization at the piperidine C4 position is a known issue. Solutions include:

  • Chiral Auxiliaries : Use (3S,4R)-configured intermediates with tert-butyldimethylsilyl (TBS) protection to stabilize stereochemistry during reactions .
  • Low-Temperature Conditions : Perform alkylations at −78°C in anhydrous THF to suppress epimerization .
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis; >99% ee achieved for kinase inhibitors via this method .

Basic: How is the tert-butyl carbamate group selectively removed without degrading the imidazole ring?

  • Acidic Deprotection : Treat with 4M HCl in dioxane (6 h, RT) to cleave the Boc group while preserving the imidazole .
  • Alternative Methods : Use TFA (trifluoroacetic acid) in DCM for acid-labile substrates, as demonstrated in analogues like N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in targets like G protein-coupled receptors (GPCRs). For example, MD simulations revealed hydrophobic interactions between the trifluoromethylphenyl group and kinase subpockets .
  • QM/MM Calculations : Optimize transition states for trifluoromethylation reactions, reducing trial-and-error synthesis .
  • ADMET Prediction : Apply SwissADME to forecast solubility (LogS = −3.2) and BBB permeability (AlogP = 2.8) .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (10–30%) for intermediates .
  • Recrystallization : Employ tert-butyl methyl ether (MTBE)/heptane mixtures for final products, achieving >99% purity .
  • Ion-Exchange Resins : Remove ionic byproducts (e.g., TFA salts) using Amberlyst A21 .

Advanced: How can researchers resolve conflicting crystallographic data regarding piperidine ring puckering?

Discrepancies in ring conformation (e.g., chair vs. boat) are addressed via:

  • High-Resolution Crystallography : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to reduce thermal motion artifacts .
  • Conformational Analysis : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to identify dominant puckering modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

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